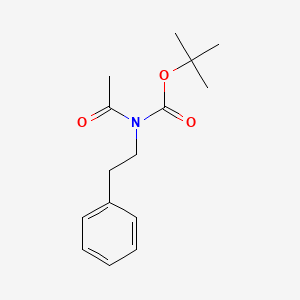

tert-Butyl acetyl(2-phenylethyl)carbamate

描述

属性

CAS 编号 |

101137-71-7 |

|---|---|

分子式 |

C15H21NO3 |

分子量 |

263.33 g/mol |

IUPAC 名称 |

tert-butyl N-acetyl-N-(2-phenylethyl)carbamate |

InChI |

InChI=1S/C15H21NO3/c1-12(17)16(14(18)19-15(2,3)4)11-10-13-8-6-5-7-9-13/h5-9H,10-11H2,1-4H3 |

InChI 键 |

HWACZKUOYZZWEZ-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)N(CCC1=CC=CC=C1)C(=O)OC(C)(C)C |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural variations among tert-butyl carbamates include substituents on the nitrogen or adjacent carbon chains, which modulate electronic, steric, and solubility properties:

- Acetyl vs.

- Phenylethyl vs. PEG Chains : The 2-phenylethyl group enhances lipophilicity (Log P ~3–4 estimated) compared to PEG-containing derivatives (Log P 0.45 in ), impacting membrane permeability.

Physicochemical Properties

Critical properties for drug-likeness or synthetic utility:

- Log P Trends : Aromatic substituents (e.g., phenylethyl, chlorophenyl) increase lipophilicity, while PEG chains () or hydroxyl groups () enhance aqueous solubility.

Reactivity and Stability

- Acetylated Carbamates : The acetyl group may reduce hydrolysis rates compared to Boc-protected amines (e.g., ), enhancing stability in acidic conditions.

- PEG Derivatives : tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate () exhibits high solubility but lower thermal stability due to ether linkages.

- Aminooxy Functionalization: tert-Butyl (2-(aminooxy)ethyl)carbamate () serves as a reactive handle for oxime ligation, useful in bioconjugation.

常见问题

Q. Optimization Strategies :

Q. Table 1: Representative Reaction Conditions

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetyl chloride, NEt₃ | DCM | 0–25 | 85–90 |

| 2 | tert-Butyl chloroformate | THF | 0–5 | 70–75 |

What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- 1H NMR : Analyze in CDCl₃ at 400 MHz. Key signals:

- Mass Spectrometry (MS) : ESI-MS expected [M+H]⁺ at m/z 278.3 (C₁₅H₂₁NO₃).

- HPLC : Use C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm for purity >95% .

Q. Table 2: Key Spectral Data

| Technique | Parameter | Observed Value |

|---|---|---|

| 1H NMR | tert-butyl | δ 1.43 (s) |

| IR | C=O stretch | 1720 cm⁻¹ |

| HPLC | Retention time | 8.2 min |

Advanced Research Questions

How can researchers resolve contradictions in reported reaction yields or purity when synthesizing this compound?

Methodological Answer:

Discrepancies often arise from:

Impurity in starting materials : Use GC-MS to verify amine and acetyl chloride purity.

Side reactions : Monitor intermediates via TLC (Rf = 0.5 in hexane/EtOAc 3:1).

Workup variations : Extract with 5% NaHCO₃ to remove unreacted acid chlorides .

Case Study : A 20% yield discrepancy was traced to residual moisture; repeating under anhydrous conditions improved yield to 75% .

What strategies are effective for designing structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

Functional Group Variation : Replace acetyl with sulfonamide or urea groups to assess electronic effects.

Bioisosteric Replacement : Substitute phenyl with heteroaromatic rings (e.g., pyridine) to modulate solubility .

Molecular Docking : Use AutoDock Vina to predict binding to kinase targets (e.g., EGFR) based on tert-butyl carbamate’s steric bulk .

Q. Table 3: SAR Design Framework

| Modification | Assay Type | Target | Expected Outcome |

|---|---|---|---|

| Acetyl → Propionyl | Enzymatic | Protease | Increased lipophilicity |

| Phenyl → Fluorophenyl | Cell-based | Kinase | Enhanced binding affinity |

What are the critical considerations for handling and storing this compound to ensure stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。